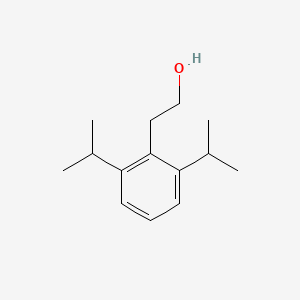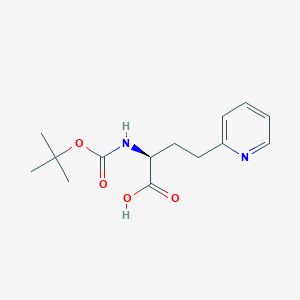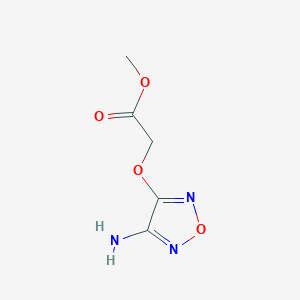
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate typically involves the reaction of 4-amino-1,2,5-oxadiazole with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of materials with specific properties, such as high thermal stability or energetic materials.
Wirkmechanismus
The mechanism of action of Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The oxadiazole ring is known to interact with various molecular targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another oxadiazole derivative with similar structural features.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high thermal stability and energetic properties.
Uniqueness
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and an ester functionality makes it versatile for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C5H7N3O4 |
|---|---|
Molekulargewicht |
173.13 g/mol |
IUPAC-Name |
methyl 2-[(4-amino-1,2,5-oxadiazol-3-yl)oxy]acetate |
InChI |
InChI=1S/C5H7N3O4/c1-10-3(9)2-11-5-4(6)7-12-8-5/h2H2,1H3,(H2,6,7) |
InChI-Schlüssel |
VPLLONZOINDESH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=NON=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
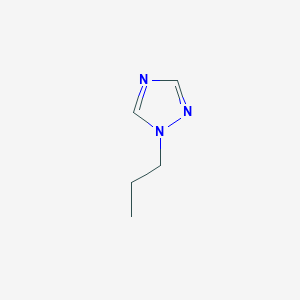

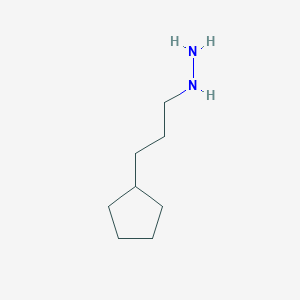
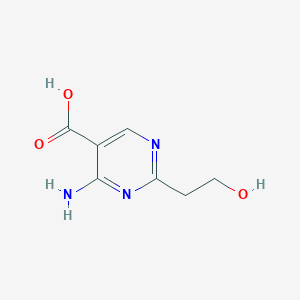
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
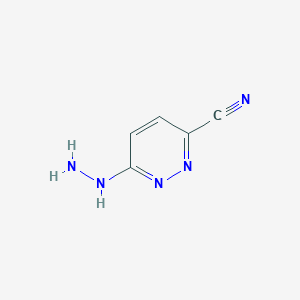
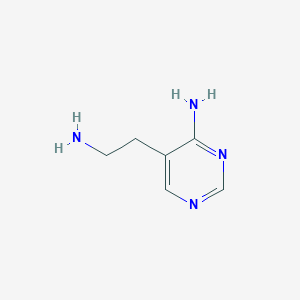
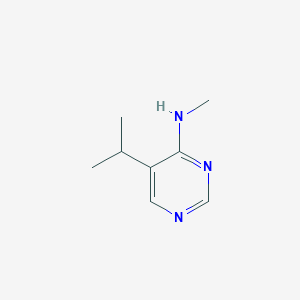
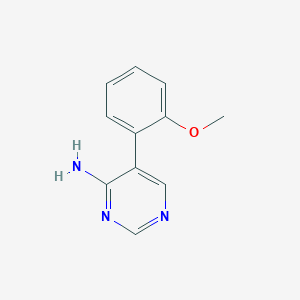
![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
